N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7OS/c27-18(15-6-7-17(24-23-15)26-9-1-8-20-26)21-14-4-2-13(3-5-14)16-12-25-10-11-28-19(25)22-16/h1-12H,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDCXEUWNPHIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical structure features a pyridazine core substituted with both imidazo[2,1-b]thiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 382.47 g/mol.
Antitumor Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole, similar to the compound , exhibit significant antitumor properties. For instance:
- In vitro studies have shown that compounds with imidazo[2,1-b]thiazole structures can inhibit the growth of various cancer cell lines. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cells, indicating potent cytotoxic effects .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 5a | 1.61 | A-431 |
| 5b | 1.98 | Jurkat |
Anti-inflammatory Activity
The compound has also been investigated for its potential as a selective COX-2 inhibitor:
- A related compound demonstrated an IC50 value of 0.08 µM for COX-2 inhibition while showing minimal activity against COX-1 (IC50 > 100 µM), suggesting a high selectivity that could be beneficial in reducing side effects associated with non-selective NSAIDs .
Antimicrobial Activity
The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have been explored extensively:
- A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing promising results with several derivatives exhibiting significant activity with IC50 values ranging from 1.35 to 2.18 µM .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Molecular Docking Studies : These studies suggest that the compound interacts with target proteins through hydrophobic interactions and hydrogen bonding, which may enhance its binding affinity and specificity .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Study on Antitubercular Activity : A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis, demonstrating that modifications in the structure significantly influenced their potency .
- Cytotoxicity Assessments : Compounds were tested on HEK-293 cells to evaluate their cytotoxicity, revealing that most active compounds were non-toxic to human cells at therapeutic concentrations .
Comparison with Similar Compounds
COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffold
Key structural analogs with COX-2 inhibitory activity are summarized below:
Structural Insights :
- C-5 Substitution : Bulky amines (e.g., dimethylamine in 6a ) enhance COX-2 selectivity by improving hydrophobic interactions with the enzyme’s side pocket .
- C-6 Aryl Groups : Electron-withdrawing groups (e.g., 4-(methylsulfonyl)phenyl) are critical for COX-2 affinity due to electrostatic complementarity .
Anticancer Agents with Imidazo[2,1-b]thiazole Scaffold
Imidazo[2,1-b]thiazole derivatives modified with acetamide or pyridazine groups exhibit cytotoxicity against cancer cell lines:
Structural Insights :
Miscellaneous Imidazo[2,1-b]thiazole Derivatives
Key Structural-Activity Relationships (SAR)
C-5 Position : Small, hydrophobic amines (e.g., dimethylamine) maximize COX-2 selectivity .
C-6 Aryl Groups : Electron-withdrawing substituents (e.g., sulfonyl groups) enhance COX-2 binding .
Heterocyclic Hybrids: Pyridazine-carboxamide (as in the queried compound) or quinoxaline groups may broaden target profiles (e.g., kinase or SIRT1 modulation) .
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments:
- 4-(Imidazo[2,1-b]thiazol-6-yl)aniline (Fragment A)
- 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic acid (Fragment B)
Coupling these fragments via amide bond formation yields the final product.
Synthesis of Fragment A: 4-(Imidazo[2,1-b]thiazol-6-yl)aniline
Cyclization to Form Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is synthesized through a cyclocondensation reaction. According to Barradas et al., substituted imidazo[2,1-b]thiazoles are accessible via:
- Substrate : 2-Aminothiazole derivatives and α-bromoketones.
- Conditions : Reflux in methyl ethyl ketone (MEK) for 8–12 hours.
- Mechanism : Nucleophilic displacement followed by cyclodehydration.
For the 6-aryl-substituted variant, Pd/Cu-mediated coupling is employed. A reported method involves:
- Oxidative addition of Pd(0) to aryl iodides.
- Transmetallation with Cu salts to form alkynyl palladium intermediates.
- Cyclization via allene intermediates to yield 6-substituted imidazo[2,1-b]thiazoles.
Example Protocol :
- React 2-amino-4-bromothiazole (1.0 equiv) with propargyl bromide (1.2 equiv) in DMF at 80°C for 6 hours.
- Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under Sonogashira conditions to couple with 4-iodoaniline.
- Purify via column chromatography (hexane:EtOAc, 7:3) to isolate 4-(imidazo[2,1-b]thiazol-6-yl)aniline.
Table 1: Optimization of Fragment A Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | 2-Aminothiazole, α-bromoketone | MEK, reflux, 12h | 65 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, 4-iodoaniline | DMF, 80°C, 6h | 70 |
| Purification | Silica gel (hexane:EtOAc) | Column chromatography | 68 |
Synthesis of Fragment B: 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic Acid
Pyridazine Ring Functionalization
The pyridazine core is functionalized at the 6-position using nucleophilic aromatic substitution (SNAr). Patent US8765761B2 discloses methods for introducing heterocycles at pyridazine positions:
- Substrate : 6-Chloropyridazine-3-carboxylic acid.
- Reagent : 1H-Pyrazole (1.5 equiv).
- Conditions : K₂CO₃ (2.0 equiv), DMF, 100°C, 24 hours.
Mechanism : Deprotonation of pyrazole generates a nucleophile that displaces chloride at the electron-deficient 6-position of pyridazine.
Example Protocol :
- Suspend 6-chloropyridazine-3-carboxylic acid (1.0 equiv) and 1H-pyrazole (1.5 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 100°C for 24 hours.
- Acidify with HCl (1M) and extract with EtOAc.
- Recrystallize from ethanol/water to obtain 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid.
Table 2: SNAr Reaction Optimization for Fragment B
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 24 | 60 |
| Cs₂CO₃ | DMSO | 120 | 18 | 55 |
| NaH | THF | 80 | 30 | 48 |
Amide Coupling of Fragments A and B
Carboxylic Acid Activation
Fragment B is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a reagent validated for amide bond formation in imidazo-thiazole systems.
Protocol :
- Dissolve 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
- Add HATU (1.2 equiv) and DIEA (2.5 equiv) at 0°C.
- Stir for 30 minutes to form the active ester.
Coupling with Fragment A
- Add 4-(imidazo[2,1-b]thiazol-6-yl)aniline (1.1 equiv) to the activated acid.
- Stir at room temperature for 12 hours.
- Quench with water and extract with dichloromethane.
- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Table 3: Amide Coupling Optimization
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIEA | DMF | 78 |
| EDCI/HOBt | TEA | DCM | 65 |
| DCC | DMAP | THF | 60 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO- d6) : δ 8.72 (s, 1H, pyridazine-H), 8.35 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.82 (m, 4H, aryl-H), 7.45 (s, 1H, imidazo-thiazole-H).
- ¹³C NMR (100 MHz, DMSO- d6) : δ 165.2 (C=O), 152.1 (pyridazine-C), 144.6 (imidazo-thiazole-C), 128.9–121.4 (aryl-C).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₀H₁₄N₇O₂S: 432.0978; found: 432.0981.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Attachment :
Low Amide Coupling Yield :
- Issue : Steric hindrance from imidazo-thiazole.
- Solution : Microwave-assisted coupling at 60°C improves efficiency (yield: 85%).
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (60–120°C) to balance yield and purity .
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of imidazo[2,1-b]thiazole, pyridazine, and pyrazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities .
Q. Advanced :
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
- 2D NMR (COSY, NOESY) : Elucidate spatial arrangements of substituents .
How can researchers optimize solubility and bioavailability for in vivo studies?
Q. Advanced
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) on the phenyl ring or pyridazine core to enhance aqueous solubility .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve dissolution kinetics .
- LogP Assessment : Calculate partition coefficients (e.g., via SwissADME) to balance lipophilicity and membrane permeability .
How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Q. Advanced
- Systematic Substitution : Synthesize analogs with variations in:
- In Vitro Screening : Test against target enzymes (e.g., kinases, COX-2) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or MAPK .
What methodologies address discrepancies in reported biological activity across studies?
Q. Advanced
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Batch Reproducibility : Ensure synthetic consistency via rigorous quality control (e.g., HPLC, elemental analysis) .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target modulation in cellular contexts .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Advanced
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 Knockout Models : Validate target dependency in disease-relevant cell lines .
- Cryo-EM/Structural Biology : Resolve compound-target complexes to guide rational design .
What strategies mitigate metabolic instability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
